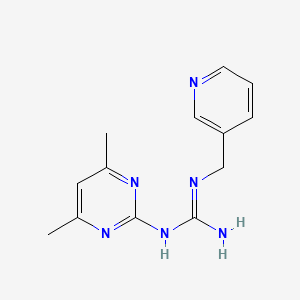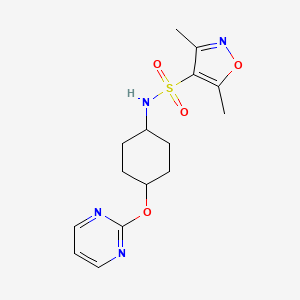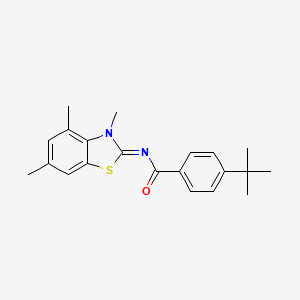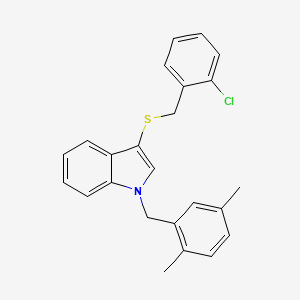![molecular formula C23H22N4O3 B2937218 N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-71-5](/img/structure/B2937218.png)
N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also has various substituents including a methoxyphenethyl group, a methyl group, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[4,3-c]pyridine core, with the various substituents attached at specific positions on this core . The exact three-dimensional structure would depend on the spatial arrangement of these substituents, and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis and Characterization
- Research on pyrazolopyridine derivatives involves their synthesis and structural characterization through various analytical techniques. For instance, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures based on elemental analysis and spectral data. These compounds were screened for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Potential Biological Activities
- Several studies have explored the potential biological activities of pyrazolopyridine derivatives, including their anticancer, anti-inflammatory, and analgesic properties. For example, Mahmoud et al. (2017) synthesized novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, evaluating their antioxidant and anticancer activities. These findings suggest the therapeutic potential of these compounds in treating various diseases (Mahmoud, El-Bordany, & Elsayed, 2017).
Future Directions
Mechanism of Action
Target of Action
Without specific information, it’s hard to identify the exact targets of this compound. Compounds with similar structures, such as pyrazolo-pyridine derivatives, have been found to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if it targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if it targets a key enzyme in a metabolic pathway, it could potentially disrupt or modify that pathway .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For example, if it acts as an enzyme inhibitor, it could reduce the production of certain molecules in the cell .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-26-14-19(22(28)24-12-11-16-7-6-10-18(13-16)30-2)21-20(15-26)23(29)27(25-21)17-8-4-3-5-9-17/h3-10,13-15H,11-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYFJDJXWJWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)



![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)

